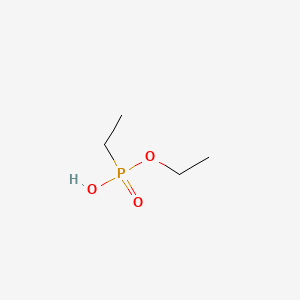

Phosphonic acid, ethyl-, monoethyl ester

Description

Contextual Significance within Organophosphorus Chemistry

Organophosphorus chemistry is a broad field that studies organic compounds containing carbon-phosphorus bonds. nih.gov These compounds are integral to numerous applications, including agriculture, medicine, and industry. researchgate.netnih.gov Within this domain, phosphonates are a significant subclass, distinguished by a direct and stable carbon-to-phosphorus (C-P) bond, which differentiates them from phosphate (B84403) esters that feature a C-O-P linkage. wikipedia.org This C-P bond imparts considerable stability to the phosphonate (B1237965) group under various conditions, including resistance to enzymatic and chemical hydrolysis compared to phosphates. wikipedia.org

Phosphonic acids (R-P(O)(OH)₂) are diprotic acids, and their esters can exist as monoesters or diesters. nih.gov Monoethyl ethylphosphonate exemplifies the monoester form. Phosphonic acid monoesters are of particular academic interest because they bridge the chemical properties of the parent acid and the neutral diester. They retain one acidic proton, allowing them to participate in acid-base chemistry and act as ligands for metal ions, while the ester group provides a site for further chemical modification or influences the molecule's solubility and reactivity. wikipedia.orgresearchgate.net Their unique blend of properties makes them crucial intermediates in organic synthesis and valuable models for studying the hydrolysis and reactivity of phosphorus centers. nih.govresearchgate.net

Scope of Academic Inquiry into Monoethyl Ethylphosphonate Systems

Academic research involving monoethyl ethylphosphonate and related structures spans various areas of chemistry. A primary focus is on synthetic methodologies. The preparation of phosphonic acid monoesters can be challenging, often requiring selective hydrolysis of the corresponding diester or direct, controlled esterification of the phosphonic acid. nih.govnih.gov Researchers have developed methods for selective dealkylation of phosphonate diesters to yield monoesters, a critical step in the synthesis of more complex molecules. researchgate.netgoogle.com For example, a common route involves the partial alkaline hydrolysis of diethyl ethylphosphonate. researchgate.net The Michaelis-Arbuzov reaction is a foundational method for forming the C-P bond, which can then be followed by selective hydrolysis to access the monoester. nih.govrsc.org

The reactivity of monoethyl ethylphosphonate is another key area of investigation. Its hydrolysis, both acid- and base-catalyzed, serves as a model for understanding the mechanisms of nucleophilic substitution at a phosphorus center. nih.gov These studies are fundamentally important and provide insights into the breakdown of more complex organophosphorus compounds. nih.govyoutube.com

Furthermore, the monoethyl phosphonate moiety is increasingly being incorporated into larger molecules to modulate their properties for specific applications.

Medicinal Chemistry : In the development of radiopharmaceuticals, the monoethyl phosphonate group has been used as a "masking" strategy. By converting a phosphonate group on a chelating agent to a monoethyl phosphonate, researchers can optimize the pharmacokinetic properties of rare earth radiochelates, improving their stability and in vivo performance for diagnostic and therapeutic applications. researchgate.net

Bioorganic Chemistry : Ethylphosphonate groups have been used to create mimics of biologically active molecules, such as curcumin. mdpi.com These synthetic analogues often exhibit improved stability and pharmacokinetic profiles compared to the natural product, while retaining the desired biological activity. mdpi.com

Materials Science : Phosphonate groups are known for their strong binding to metal oxide surfaces. Mono- and bis-ethylphosphonates are used as precursors for synthesizing phosphonic acids that serve as anchoring groups for coating inorganic nanoparticles, such as iron oxide, to prevent aggregation and functionalize their surfaces. rsc.org

Fundamental Role as a Phosphonic Acid Monoester

The fundamental chemical character of monoethyl ethylphosphonate is defined by its status as a phosphonic acid monoester. This structure confers a unique combination of acidity and ester functionality.

Acidity : Unlike the neutral diethyl ethylphosphonate, monoethyl ethylphosphonate is an acid due to the remaining P-OH group. Phosphonic acids are generally diprotic, with pKa values that allow for the existence of both monoanionic and dianionic species in aqueous solutions. nih.gov The monoester, being a monoprotic acid, has a single pKa value. This acidity is crucial for its role as a chelating agent for metal ions and its participation in hydrogen bonding, which can influence supramolecular assembly. nih.govwikipedia.org

Reactivity : The presence of both a P-OH and a P-OEt group allows for differential reactivity. The hydroxyl group can be deprotonated to form a nucleophilic phosphonate anion, while the ester group can undergo hydrolysis or be used as a protecting group that is later removed to unmask the phosphonic acid. researchgate.netnih.gov The rate of hydrolysis of phosphonate monoesters is a subject of detailed mechanistic study, as it differs significantly from that of the corresponding diesters, in part due to the potential for intramolecular catalysis by the acidic proton. youtube.com

Structural Analogy : In bioorganic and medicinal chemistry, the phosphonate monoester group can act as a bioisostere of a phosphate monoester. wikipedia.org The replacement of a labile P-O-C bond with a stable P-C bond can lead to analogues of natural substrates that are resistant to enzymatic cleavage, making them valuable as enzyme inhibitors or therapeutic agents. ontosight.ai

The following table summarizes key physicochemical properties of monoethyl ethylphosphonate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₁₁O₃P | nih.gov |

| Molecular Weight | 138.10 g/mol | nih.gov |

| IUPAC Name | ethoxy(ethyl)phosphinic acid | nih.gov |

| CAS Number | 7305-61-5 | nih.gov |

| XLogP3 | -0.3 | nih.gov |

Structure

3D Structure

Properties

CAS No. |

7305-61-5 |

|---|---|

Molecular Formula |

C4H11O3P |

Molecular Weight |

138.10 g/mol |

IUPAC Name |

ethoxy(ethyl)phosphinic acid |

InChI |

InChI=1S/C4H11O3P/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3,(H,5,6) |

InChI Key |

YJCXKNNURGCXFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(CC)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations

Hydrolysis Reactions of Monoethyl Ethylphosphonate

Hydrolysis of monoethyl ethylphosphonate involves the cleavage of the P-O-C ester linkage to yield ethylphosphonic acid and ethanol (B145695). This transformation can be catalyzed by either acids or bases, with each proceeding through distinct mechanistic pathways. nih.gov

Under acidic conditions, the hydrolysis of phosphonate (B1237965) esters is initiated by the protonation of the phosphoryl oxygen atom by a hydroxonium ion (H₃O⁺). chemguide.co.ukyoutube.com This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by a water molecule.

The most common mechanism for this reaction is the AAc2 pathway. nih.gov This bimolecular mechanism involves the attack of water on the protonated ester, leading to cleavage of the P-O (acyl-oxygen) bond. nih.gov In some cases, particularly with esters that can form stable carbocations (like benzyl (B1604629) or isopropyl esters), an AAl1 mechanism, involving unimolecular C-O (alkyl-oxygen) bond cleavage, may occur. nih.gov A much rarer pathway is the AAl2 mechanism, a bimolecular process where water is involved in the C-O bond cleavage. nih.gov

In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of monoethyl ethylphosphonate occurs via a direct nucleophilic attack of the hydroxide ion (OH⁻) on the electrophilic phosphorus center. nih.gov This process typically proceeds through a two-step, associative addition-elimination mechanism involving a pentacoordinate phosphorane intermediate. mdpi.com Unlike acid-catalyzed hydrolysis, the base-catalyzed reaction is generally irreversible because the final product, a phosphonate salt, is resistant to further reaction. nih.gov Common bases used for this transformation include sodium hydroxide, potassium hydroxide, and lithium hydroxide. nih.gov

The rate and outcome of the hydrolysis of monoethyl ethylphosphonate are significantly influenced by several reaction parameters. Polar and steric effects have a much more pronounced impact on base-catalyzed hydrolysis compared to the acid-catalyzed version. nih.gov For instance, increased steric hindrance around the phosphorus center can dramatically slow down the rate of alkaline hydrolysis. nih.gov

The concentration of the acid catalyst is also a critical factor. Studies on related compounds have shown that the reaction rate may reach a maximum at a specific acid concentration (e.g., 1.5 M or 6-7 M HClO₄ for certain esters), after which higher concentrations can lead to a decrease in the rate, an effect known as acidic inhibition. nih.gov Temperature is another key variable, with higher temperatures generally accelerating the hydrolysis rate. researchgate.netresearchgate.net

| Reaction Condition | Influence on Hydrolysis | Relevant Mechanism | Source |

|---|---|---|---|

| pH | Determines the catalytic pathway (acidic vs. basic) and influences the reaction rate. | Acid- and Base-Catalyzed | nih.gov |

| Temperature | Increased temperature generally increases the rate of both acidic and basic hydrolysis. | Acid- and Base-Catalyzed | researchgate.netresearchgate.net |

| Steric Hindrance | Significantly slows base-catalyzed hydrolysis; has a much smaller effect on acid-catalyzed hydrolysis. | Base-Catalyzed | nih.gov |

| Acid Concentration | Reaction rate can be optimal at a specific concentration, with inhibition possible at higher concentrations. | Acid-Catalyzed | nih.gov |

| Nature of Base | The choice of base (e.g., NaOH, KOH, LiOH) can affect the reaction, though all promote hydrolysis. | Base-Catalyzed | nih.gov |

Phosphoryl Transfer Reactions and Related Mechanisms

Phosphoryl transfer reactions are fundamental processes in chemistry and biology, involving the transfer of a phosphoryl group from a donor to an acceptor molecule. nih.govsquarespace.com In the context of monoethyl ethylphosphonate, this involves the transfer of the ethylphosphonyl group to a nucleophile. These reactions can proceed through several possible mechanistic pathways squarespace.com:

Associative (Addition-Elimination): This mechanism involves the formation of a pentavalent phosphorane intermediate. squarespace.com

Dissociative (Elimination-Addition): This pathway proceeds through a highly reactive, transient metaphosphate intermediate. squarespace.com

Concerted (Sₙ2-type): This is a single-step process where bond formation to the nucleophile and bond cleavage to the leaving group occur simultaneously in a single transition state. squarespace.com

The specific mechanism that is operative depends on factors such as the nature of the leaving group, the strength of the attacking nucleophile, and the surrounding solvent environment.

Nucleophilic and Electrophilic Transformations at the Phosphorus Center

The phosphorus atom in monoethyl ethylphosphonate is electrophilic due to the polarization of the P=O bond and the electron-withdrawing nature of the two oxygen substituents. This makes it a target for nucleophilic attack. Hydrolysis, as detailed above, is a primary example of a nucleophilic substitution reaction at the phosphorus center. Other nucleophiles can similarly react to displace the ethoxy group. The synthesis of related phosphonates often involves the reaction of phosphorus nucleophiles with various electrophiles. organic-chemistry.org

Conversely, the lone pairs of electrons on the phosphoryl and ester oxygen atoms confer nucleophilic character, making them susceptible to attack by electrophiles. The initial step of acid-catalyzed hydrolysis, where the phosphoryl oxygen is protonated, is a classic example of an electrophilic attack on the molecule. chemguide.co.ukyoutube.com

Role in Wittig-Horner Type Olefinations (General Phosphonate Chemistry)

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method in organic synthesis for the formation of alkenes, particularly E-alkenes, from aldehydes or ketones. organic-chemistry.orgwikipedia.org This reaction is a characteristic transformation of phosphonates, although it requires a specific structural feature not present in the parent monoethyl ethylphosphonate. wikipedia.orgharvard.edu

The general mechanism involves the following steps:

Deprotonation: A base is used to remove a proton from the carbon atom alpha to the phosphonate group, creating a stabilized phosphonate carbanion. This step requires the presence of an electron-withdrawing group (e.g., ester, cyanide) on the α-carbon to sufficiently acidify the proton. wikipedia.orgharvard.edu

Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone. organic-chemistry.orgwikipedia.org

Elimination: The intermediate adduct undergoes elimination to form an alkene and a water-soluble dialkyl phosphate (B84403) salt, which can be easily removed during workup. organic-chemistry.orgharvard.edu

Therefore, while monoethyl ethylphosphonate itself is not a direct reagent for the HWE reaction, it represents the core phosphonate structure that, upon modification to include an α-carbanion stabilizing group, can participate in this important class of olefination reactions. wikipedia.orgharvard.edu

Other Significant Chemical Transformations (e.g., Metal-Mediated Reactions)

While "Phosphonic acid, ethyl-, monoethyl ester" (also known as ethyl hydrogen ethylphosphonate) is primarily utilized for its properties as a ligand or in the synthesis of more complex molecules, it can undergo certain chemical transformations mediated by metals. The most prominent of these reactions is the metal-catalyzed hydrolysis of the ester group. The robust carbon-phosphorus (C-P) bond is generally stable, making transformations involving this bond less common for this specific monoester.

Metal-Catalyzed Hydrolysis of the P-O-C Bond

The hydrolysis of the ethyl ester group in phosphonate monoesters can be significantly accelerated by the presence of various metal ions. This transformation is crucial in understanding the environmental fate of phosphonate-based compounds and in the development of catalysts for the degradation of organophosphorus agents. The reaction involves the cleavage of the phosphorus-oxygen ester bond (P-O-C) to yield ethylphosphonic acid and ethanol.

Metal ions facilitate this reaction primarily by acting as Lewis acids. The mechanism generally involves the coordination of the metal ion to the phosphoryl oxygen, which polarizes the P=O bond and increases the electrophilicity of the phosphorus atom. This activation makes the phosphorus center more susceptible to nucleophilic attack by a water molecule or a metal-bound hydroxide ion. acs.orglibretexts.org

Several types of metal ions and complexes have been studied for their ability to catalyze the hydrolysis of phosphonate and phosphate esters, which serve as models for the reactivity of ethyl hydrogen ethylphosphonate.

Lanthanide Ions: Lanthanide ions (e.g., La³⁺, Eu³⁺, Ce³⁺) are particularly effective catalysts for phosphoester hydrolysis. acs.orgnih.govrsc.org Their high charge density and ability to coordinate water molecules make them potent Lewis acids. Studies have shown that dinuclear and polynuclear lanthanide complexes can exhibit exceptionally high catalytic activity, often involving a cooperative mechanism where one metal ion activates the phosphorus center and another delivers the nucleophile (a coordinated hydroxide). acs.orgskku.edu

Transition Metal Complexes: Complexes of transition metals such as copper(II), zinc(II), and cobalt(III) have also demonstrated catalytic activity in the hydrolysis of phosphorus esters. semanticscholar.orgrsc.org For instance, copper(II) complexes with ligands like 1,10-phenanthroline (B135089) can mediate the hydrolysis of phosphomono- and di-esters. rsc.org The mechanism often involves a metal-coordinated hydroxyl group attacking the phosphorus atom. rsc.org

Metal Oxide Nanoparticles: Inorganic nanoparticles, such as iron oxides, have been shown to act as biocatalysts, promoting the hydrolysis of phosphate esters with enzyme-like kinetics. nih.gov This suggests a role for mineral surfaces in the environmental degradation of phosphonate esters.

The table below summarizes findings from studies on related phosphonate and phosphate esters, which are indicative of the types of metal-mediated hydrolysis "this compound" could undergo.

Other Potential Metal-Mediated Reactions

While direct metal-catalyzed cross-coupling reactions involving the C-P bond of "this compound" are not extensively documented, the broader field of organophosphorus chemistry includes significant metal-mediated transformations. Palladium-catalyzed reactions, such as the Hirao reaction, are fundamental for forming C-P bonds by coupling H-phosphonates with aryl or vinyl halides. rsc.org Although in these reactions the phosphonate is a reagent rather than the substrate being transformed, they represent a major class of metal-mediated processes in the synthesis of more complex phosphonates.

Furthermore, metal iodides, particularly when complexed with polyether ligands, have been used to catalyze the dealkylation (demethylation) of phosphate esters. rsc.org Similar reactivity could potentially be applied to the de-ethylation of ethylphosphonates, providing an alternative to traditional silyl (B83357) halide-mediated dealkylation methods. rsc.orgnih.gov

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For monoethyl ethylphosphonate, ³¹P, ¹H, and ¹³C NMR are particularly informative.

³¹P NMR for Structural Elucidation and Reaction Monitoring

³¹P NMR spectroscopy is an indispensable tool for the characterization of organophosphorus compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. The chemical shift of the phosphorus atom in monoethyl ethylphosphonate provides direct insight into its chemical environment and oxidation state. The typical chemical shift range for phosphonates is broad, but for a given structure, it is highly characteristic. huji.ac.il

The ³¹P NMR spectrum of a compound like monoethyl ethylphosphonate is expected to show a single resonance, as there is only one phosphorus atom in the molecule. The exact chemical shift would be influenced by the ethyl group and the monoethyl ester group attached to the phosphorus atom. This technique is not only crucial for initial structural confirmation but also serves as a powerful method for monitoring the progress of reactions involving the synthesis or degradation of monoethyl ethylphosphonate, as any change in the substituents on the phosphorus atom would result in a significant shift in the ³¹P resonance.

¹H and ¹³C NMR Applications

¹H and ¹³C NMR spectroscopy provide complementary structural information by probing the hydrogen and carbon skeletons of the molecule, respectively.

In the ¹H NMR spectrum of monoethyl ethylphosphonate, distinct signals for the protons of the two ethyl groups would be expected. The protons of the ethyl group directly bonded to the phosphorus (P-CH₂-CH₃) will exhibit coupling to the ³¹P nucleus, leading to more complex splitting patterns (e.g., a doublet of quartets for the -CH₂- protons and a doublet of triplets for the -CH₃ protons). The protons of the ethoxy group (P-O-CH₂-CH₃) will also show characteristic quartet and triplet patterns due to proton-proton coupling.

The ¹³C NMR spectrum will similarly show distinct resonances for each carbon atom in the molecule. The carbon atoms of the ethyl group directly attached to phosphorus will exhibit coupling to the ³¹P nucleus (¹JPC and ²JPC), which is a key diagnostic feature. The chemical shifts of the carbon atoms are indicative of their local electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for Monoethyl Ethylphosphonate (Note: Specific experimental data for monoethyl ethylphosphonate is not readily available in the cited sources. The following table is based on general principles and data for analogous compounds like ethyl methylphosphonate.) nih.govresearchgate.netucalgary.ca

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| P-CH₂-CH₃ | ~1.8 (dq) | ~20 (d, ¹JPC) |

| P-CH₂-CH₃ | ~1.2 (dt) | ~6 (d, ²JPC) |

| P-O-CH₂-CH₃ | ~4.0 (q) | ~60 |

| P-O-CH₂-CH₃ | ~1.3 (t) | ~16 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For a relatively small and potentially volatile compound like monoethyl ethylphosphonate, gas chromatography-mass spectrometry (GC-MS) is a common analytical approach. However, due to the polarity and relatively high boiling point of monoalkyl esters of alkylphosphonic acids, derivatization is often necessary to improve their volatility for GC-MS analysis. nih.gov A common derivatization technique is silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to produce a more volatile trimethylsilyl (B98337) (TMS) derivative. nih.govnist.gov

The electron ionization (EI) mass spectrum of the derivatized monoethyl ethylphosphonate would show a molecular ion peak corresponding to the TMS derivative, confirming its molecular weight. The fragmentation pattern would provide valuable structural information. Characteristic fragments would likely arise from the cleavage of the P-C and P-O bonds, as well as rearrangements. Analysis of these fragments allows for the unambiguous identification of the original molecule. nist.gov

Liquid chromatography-mass spectrometry (LC-MS) is an alternative technique that can analyze monoethyl ethylphosphonate directly without derivatization. nih.govzldm.ru

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The IR spectrum of monoethyl ethylphosphonate is expected to exhibit strong absorption bands corresponding to the P=O (phosphoryl) stretching vibration, which is a very prominent feature in phosphonates. Other characteristic absorptions would include those for the P-O-C and P-C bonds, as well as the C-H stretching and bending vibrations of the ethyl groups. The presence of a P-OH group (from the acidic proton) would give rise to a broad absorption band. tandfonline.comnist.gov

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the P-C bond, which may be weak in the IR spectrum. While specific Raman data for monoethyl ethylphosphonate is scarce, studies on related compounds like diethyl ethylphosphonate can provide insights into the expected vibrational modes. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for Monoethyl Ethylphosphonate (Note: Specific experimental data for monoethyl ethylphosphonate is not readily available in the cited sources. The following table is based on general data for phosphonates.) tandfonline.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| P=O | Stretching | ~1250 - 1180 (strong) |

| P-O-C | Stretching | ~1050 - 1000 (strong) |

| P-C | Stretching | ~750 - 650 |

| C-H (sp³) | Stretching | ~2980 - 2850 |

| C-H (sp³) | Bending | ~1470 - 1370 |

| P-OH | Stretching | ~2700 - 2500 (broad) |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of monoethyl ethylphosphonate from complex mixtures. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable, with the choice of method often depending on the sample matrix and the need for derivatization.

As mentioned, direct GC analysis of monoethyl ethylphosphonate is challenging due to its polarity and low volatility. nih.gov Therefore, GC methods typically involve a derivatization step to convert the analyte into a more volatile form, such as a trimethylsilyl ester. nih.gov The separation is then achieved on a suitable capillary column, for example, a non-polar or medium-polarity column, followed by detection using a flame ionization detector (FID) or, more commonly, a mass spectrometer (MS) for enhanced selectivity and sensitivity. nih.gov

High-performance liquid chromatography (HPLC) offers the advantage of analyzing monoethyl ethylphosphonate directly without derivatization. sielc.comsielc.com Reversed-phase HPLC is a common mode of separation, where a non-polar stationary phase is used with a polar mobile phase. The retention time of monoethyl ethylphosphonate can be adjusted by varying the composition of the mobile phase, such as the ratio of water to an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection can be achieved using a variety of detectors, including refractive index (RI), evaporative light scattering (ELSD), or mass spectrometry (MS) for highly sensitive and specific quantification. zldm.ru

Electrochemical Characterization

Electrochemical techniques can provide information about the redox properties of a molecule. While specific studies on the electrochemical characterization of monoethyl ethylphosphonate are not widely available, the general electrochemical behavior of organophosphorus compounds has been investigated. Techniques such as cyclic voltammetry could potentially be used to study the oxidation and reduction potentials of monoethyl ethylphosphonate. The electrochemical properties would be influenced by the electron-donating or -withdrawing nature of the substituents on the phosphorus atom. Such studies could be relevant for understanding its potential role in certain chemical reactions or for the development of electrochemical sensors.

Environmental Chemistry and Degradation Pathways

Biodegradation Studies in Aqueous Environments

The biodegradation of phosphonates is a key process in their environmental fate, primarily carried out by microorganisms capable of utilizing them as a phosphorus source, especially in phosphate-limited conditions. nih.govmdpi.com

Microorganisms have evolved several enzymatic pathways to cleave the chemically robust C-P bond found in phosphonates. nih.govnih.gov While specific studies on ethylphosphonic acid, monoethyl ester are not extensively documented, its degradation can be inferred from established mechanisms for similar phosphonate (B1237965) compounds. The primary challenge for microbial degradation is the cleavage of the C-P bond, which can occur through hydrolytic, oxidative, or radical-based mechanisms. nih.gov

A principal pathway for the breakdown of many phosphonates is mediated by the C-P lyase enzyme complex. nih.govmpg.de This multi-protein system catalyzes the cleavage of the C-P bond in a variety of phosphonates, converting them into inorganic phosphate (B84403) and a corresponding hydrocarbon. For ethylphosphonic acid, monoethyl ester, the C-P lyase pathway would likely first involve the hydrolysis of the ester bond by an esterase enzyme to yield ethylphosphonic acid. Subsequently, the C-P lyase could act on ethylphosphonic acid to break the ethyl-phosphorus bond, releasing ethane (B1197151) and inorganic phosphate.

Alternatively, oxidative pathways could be involved. Some bacteria utilize dioxygenases to hydroxylate the carbon atom adjacent to the phosphorus, which facilitates the cleavage of the C-P bond. nih.gov Another possibility is the initial enzymatic hydrolysis of the monoethyl ester to produce ethanol (B145695) and ethylphosphonic acid, which then becomes the substrate for further degradation.

Ester Hydrolysis: An initial attack by a microbial esterase cleaves the P-O-C bond, releasing ethanol and ethylphosphonic acid.

C-P Bond Cleavage: The resulting ethylphosphonic acid is then metabolized, likely via the C-P lyase pathway, to yield ethane and inorganic phosphate (PO₄³⁻), which can be assimilated by the microorganism.

Table 1: Potential Microbial Degradation Pathways for Ethylphosphonic acid, ethyl-, monoethyl ester

| Step | Reaction | Enzyme Class (Hypothetical) | Products |

|---|---|---|---|

| 1 | Ester Hydrolysis | Phosphonate Esterase | Ethylphosphonic acid + Ethanol |

| 2 | C-P Bond Cleavage | C-P Lyase | Ethane + Inorganic Phosphate |

The rate and extent of biodegradation of ethylphosphonic acid, monoethyl ester are influenced by several factors, including its chemical structure and the prevailing environmental conditions.

Chemical Structure: The structure of a phosphonate molecule plays a critical role in its susceptibility to microbial attack. rsc.org For ethylphosphonic acid, monoethyl ester, the presence of the ethyl ester group is a key feature. Ester bonds are generally more susceptible to enzymatic hydrolysis than the C-P bond. Therefore, the initial hydrolysis of the ester is likely a crucial and potentially rate-limiting step. The nature of the alkyl group (ethyl) attached directly to the phosphorus atom also influences biodegradability. Shorter, unbranched alkyl chains are often more readily degraded than more complex structures. Steric hindrance around the phosphorus center can also affect the ability of enzymes to access and cleave the C-P or P-O bonds. nih.gov

Environmental Conditions: The availability of other phosphorus sources is a major factor. Biodegradation of phosphonates is often repressed in environments where inorganic phosphate is abundant, as microorganisms will preferentially use the more easily accessible phosphate. nih.gov Other environmental parameters such as pH, temperature, and the presence of a microbial community adapted to phosphonate degradation also significantly impact the process.

Abiotic Degradation Processes

In addition to biodegradation, ethylphosphonic acid, monoethyl ester can be transformed in the environment through non-biological processes such as photochemical degradation and chemical hydrolysis.

Photodegradation, or photolysis, is a significant abiotic degradation pathway for many phosphonates, particularly in sunlit surface waters. nih.gov This process involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds. The photodegradation of phosphonates is often enhanced by the presence of photosensitizers, such as iron (III) ions, which are common in natural waters. nih.govresearchgate.net

Studies on various aminophosphonates have shown that they undergo conversion under UV light, a process that is significantly accelerated in the presence of iron and at acidic to neutral pH. nih.govresearchgate.net The degradation ultimately leads to the formation of inorganic phosphate. researchgate.net Although direct data for ethylphosphonic acid, monoethyl ester is limited, a similar mechanism can be expected. The process would likely involve the generation of reactive oxygen species, such as hydroxyl radicals, which attack the molecule. This can lead to the cleavage of both the ester linkage and the C-P bond.

Table 2: Factors Affecting Photodegradation of Related Phosphonates

| Factor | Influence on Degradation Rate | Reference |

|---|---|---|

| UV Light | Essential for initiating the reaction | nih.gov |

| Iron (Fe³⁺) ions | Significantly enhances the degradation rate | nih.govresearchgate.net |

| pH | Degradation is generally faster at acidic to neutral pH (3 - 6) and slower at alkaline pH (10) | nih.govresearchgate.net |

The half-lives for the photodegradation of some aminophosphonates in laboratory settings can be in the range of minutes to hours, although these rates would be slower under natural sunlight conditions. nih.gov

Chemical hydrolysis is the cleavage of chemical bonds by reaction with water. For ethylphosphonic acid, monoethyl ester, the ester linkage is susceptible to hydrolysis. This reaction can be catalyzed by acid or base. nih.gov

Base-Catalyzed Hydrolysis: Under alkaline conditions (higher pH), the hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic phosphorus atom. This leads to the cleavage of the P-O ester bond, yielding ethylphosphonate and ethanol. The rate of alkaline hydrolysis is dependent on the concentration of hydroxide ions and is generally faster at higher pH values.

Acid-Catalyzed Hydrolysis: Under acidic conditions (lower pH), the oxygen atom of the P=O group is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, leading to the cleavage of the ester bond.

The rate of hydrolysis is influenced by temperature and pH. nih.gov Generally, phosphonate esters are more resistant to neutral hydrolysis compared to carboxylic acid esters. However, over extended periods in natural waters, hydrolysis can be a relevant transformation pathway, converting the monoester back to its corresponding phosphonic acid. The stability of the related compound ethephon, (2-chloroethyl)phosphonic acid, is known to be pH-dependent, being stable at low pH but decomposing at higher pH values. nih.gov

Environmental Persistence and Transport

Phosphonates as a class of compounds exhibit a strong tendency to adsorb to mineral surfaces, particularly soils and sediments rich in iron, aluminum, and calcium. researchgate.net This adsorption is due to the formation of strong complexes between the negatively charged phosphonate group and positively charged sites on mineral surfaces. researchgate.netmdpi.com

Adsorption and Mobility: The parent compound, being a monoester, is less polar than its hydrolysis product, ethylphosphonic acid. However, upon hydrolysis, the resulting ethylphosphonate anion will strongly adsorb to soil particles. This strong adsorption significantly reduces its mobility in soil, limiting its potential to leach into groundwater. conicet.gov.arresearchgate.net The degree of adsorption is influenced by soil pH and the presence of competing ions like phosphate, which can compete for the same binding sites. mdpi.comconicet.gov.ar Due to this strong interaction with surfaces, phosphonates are largely removed from the aqueous phase in natural systems. researchgate.net

Persistence: The C-P bond is exceptionally stable and resistant to cleavage, contributing to the potential persistence of the core phosphonate structure. nih.govnih.gov While the ester bond is more labile, the resulting ethylphosphonic acid can persist in soil and water until it is degraded by competent microorganisms or abiotic processes. The strong adsorption to soil can also protect the molecule from microbial attack, potentially increasing its persistence in the terrestrial environment.

Role in Wastewater Treatment Systems

The behavior of this compound in wastewater treatment systems is primarily understood through the extensive research conducted on the broader class of phosphonates. Specific studies detailing the environmental fate and degradation pathways of this particular monoethyl ester are not widely available in scientific literature. However, the general principles governing the removal of phosphonates in conventional wastewater treatment plants (WWTPs) can be applied to infer its likely role and fate.

Phosphonates as a group are known for their high stability and resistance to biological degradation. nih.gov Despite this recalcitrance, they are typically removed from the aqueous phase with high efficiency in WWTPs. nih.gov The predominant mechanism for this removal is not biodegradation but rather strong adsorption to the solid phase, particularly activated sludge. researchgate.netresearchgate.net

Field measurements from various wastewater treatment facilities confirm that phosphonates are almost completely removed during the treatment process. researchgate.netresearchgate.net Studies on different types of phosphonates, such as aminopolyphosphonates, show that their removal is largely attributable to adsorption onto amorphous iron oxides and, to a lesser extent, organic matter within the sludge. researchgate.net It is therefore expected that this compound follows a similar pathway, partitioning from the wastewater into the sludge.

The efficiency of phosphonate removal can be very high, often exceeding 80-90%, particularly in treatment plants that employ chemical precipitation for phosphorus removal. nih.gov While effective in clearing the compounds from the effluent, this process results in the accumulation of the persistent phosphonate compounds in the sewage sludge. researchgate.net

Research indicates that biodegradation of phosphonates in activated sludge is generally negligible. researchgate.net The carbon-phosphorus (C-P) bond is highly stable, making these compounds resistant to microbial cleavage under typical WWTP conditions. Estimates for the aerobic and anaerobic biodegradation half-lives of similar persistent substances suggest they can be longer than six months, underscoring their persistence in the environment.

The table below summarizes typical removal efficiencies for the general class of phosphonates in wastewater treatment plants, which serves as an estimate for the expected behavior of this compound.

| Treatment Process | Removal Mechanism | Typical Removal Efficiency (%) | Reference |

| Conventional Activated Sludge | Adsorption to sludge | >80% | nih.gov |

| WWTP with Chemical Precipitation | Adsorption & Co-precipitation | >90% | nih.govresearchgate.net |

| Biological Degradation | Negligible | <10% | researchgate.net |

Theoretical and Computational Chemistry

Quantum Chemical Studies (e.g., DFT Calculations)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it an invaluable tool for elucidating the properties of phosphonate (B1237965) esters.

DFT calculations are instrumental in determining the optimized molecular geometry and electronic properties of phosphonate esters. For a typical dialkyl phosphonate, the phosphorus atom adopts a tetrahedral geometry. researchgate.net Studies on related phosphonates using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been used to optimize molecular geometries and determine vibrational frequencies. researchgate.net The electronic structure is characterized by the distribution of electron density, which can be analyzed through calculations of atomic charges. For instance, in active phosphonate esters, the Mulliken atomic charges can be calculated to understand the electrophilic nature of the phosphorus center. researchgate.net The geometry of the phosphonic acid group is nearly tetrahedral due to the sp3 hybridization of the phosphorus atom. researchgate.net

Table 1: Representative Calculated Mulliken Atomic Charges for a Substituted Phosphonate Ester

| Atom | Charge (X=O) | Charge (X=S) |

| P | -0.05756 | -0.06513 |

| O (phosphoryl) | -0.01151 | -0.02354 |

| C (ester) | -0.14651 | -0.22225 |

| N | -0.15512 | -0.15616 |

Note: Data adapted from a study on active phosphonate esters and is illustrative for a related compound, not Phosphonic acid, ethyl-, monoethyl ester itself. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy and localization of these orbitals are key to understanding a molecule's behavior as a nucleophile or an electrophile. youtube.compku.edu.cn

The HOMO's energy level is related to the molecule's nucleophilicity, while the LUMO's energy level indicates its electrophilicity. pku.edu.cn For phosphonate esters, the LUMO is typically centered on the phosphorus atom, making it susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. A smaller gap suggests higher reactivity. Computational studies on various organophosphorus compounds have utilized FMO analysis to predict reaction pathways and relative reactivity. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Phosphonate

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 8.7 |

Note: These are representative values and would vary for specific phosphonate esters.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a critical tool for mapping out the intricate pathways of chemical reactions involving phosphonate esters, such as hydrolysis. dtic.milnih.gov

The hydrolysis of phosphonate esters is a well-studied reaction, and computational methods have been used to identify the transition states and calculate the associated activation energies. dtic.milnih.gov For the hydrolysis of phosphinate, phosphonate, and phosphate (B84403) esters, calculations have been performed at various levels of theory, including Hartree-Fock, DFT, and Møller-Plesset perturbation theory (MP2). dtic.mil These studies often reveal that the reaction proceeds through a transition state where the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the electrophilic phosphorus center. nih.gov The presence of one or two water molecules can lower the activation energy by acting as a bridge for proton transfer. dtic.mil For example, in the direct esterification of phosphates, DFT computations have been used to model a reaction complex and identify transition states for the nucleophilic attack and subsequent elimination of a water molecule. nih.gov

The solvent environment can profoundly influence the rates and mechanisms of reactions. nih.gov Computational models, such as the continuum solvation model (like SCI-PCM), are employed to understand the role of the solvent in stabilizing transition structures. dtic.mil Studies on the hydrolysis of phosphate esters have shown that reactions can be significantly faster in non-polar aprotic solvents compared to water, with rate enhancements of several orders of magnitude. nih.gov This is attributed to the differential solvation of the ground state and the transition state. nih.gov The inclusion of explicit solvent molecules in computational models, particularly for reactions in aqueous environments, has been shown to be crucial for accurately predicting reaction energetics and mechanisms. acs.orgnih.gov For instance, adding explicit water molecules in calculations of phosphate deprotonation significantly improves the accuracy of the results. acs.orgnih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into the dynamic interactions of phosphonate esters. MD simulations have been used to investigate the adsorption of phosphonates onto surfaces, such as calcite, to understand anti-scaling mechanisms. researchgate.net In these simulations, the interactions between the phosphonate functional groups and the surface are analyzed, revealing the dominant role of ionic bonds. researchgate.net While specific MD studies on the self-assembly or bulk liquid properties of "this compound" are not available, simulations of other esters, like palmitate esters, have been used to study their self-assembly and micelle formation. nih.gov Such studies typically employ force fields like OPLS-AA to describe the interatomic interactions. acs.org

QSAR/QSPR Approaches for Environmental Fate Prediction

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies that have become integral to predicting the environmental fate of chemical substances. researchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its specific properties or activities. For "this compound," these in silico approaches provide a valuable, cost-effective, and rapid means of estimating its behavior and persistence in the environment, thereby aiding in environmental risk assessment. researchgate.netecetoc.org

The application of QSAR/QSPR is particularly useful for screening new or existing chemicals where experimental data may be limited. ecetoc.org By analyzing molecular descriptors—numerical values that characterize the structure of a molecule—these models can predict crucial environmental parameters. For organophosphorus compounds, a class that includes ethyl-, monoethyl ester, various QSAR models have been developed to predict ecotoxicological data and environmental distribution. springernature.com

Detailed research findings from these computational models focus on several key endpoints that determine a chemical's environmental journey:

Biodegradation: This is a critical factor in the environmental persistence of a chemical. QSAR models for biodegradability can classify substances as readily or not readily biodegradable. nih.goveuropa.eu These predictions are fundamental for assessing the potential for a substance to be removed from the environment by microorganisms. europa.eu For organophosphorus compounds, specific QSAR models have been developed to predict their biodegradation potential. daneshyari.com

Soil Sorption: The tendency of a chemical to bind to soil and sediment is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.govijfar.org QSARs are widely used to estimate Koc values from molecular structure, which is essential for predicting a chemical's mobility in the terrestrial environment. nih.govijfar.orgjetjournal.us A higher Koc value suggests lower mobility and a greater likelihood of being found in soil and sediment rather than in water.

Bioconcentration: The potential for a chemical to accumulate in living organisms is another critical environmental fate parameter. QSAR models can predict the bioconcentration factor (BCF), often using the octanol-water partition coefficient (log P) as a key descriptor, to estimate how a substance might move through the food chain. nih.gov

The table below presents a summary of predicted environmental fate parameters for "this compound" derived from established QSAR/QSPR modeling approaches.

Interactive Table: Predicted Environmental Fate Parameters

| Parameter | Predicted Outcome | Relevance to Environmental Fate | Typical QSAR/QSPR Model Input |

| Ready Biodegradability | Not readily biodegradable | Indicates potential for persistence in the environment. | Molecular fragments, functional groups, molecular weight. |

| Soil Sorption (Koc) | Low to moderate sorption predicted | Suggests the compound may have some mobility in soil and could potentially leach into groundwater. | Octanol-water partition coefficient (log P), molecular connectivity indices. nih.gov |

| Bioconcentration Factor (BCF) | Low potential for bioconcentration | Indicates a low likelihood of accumulation in aquatic organisms and magnification in the food chain. | Log P, molecular size. nih.gov |

It is important to recognize that while QSAR/QSPR models are powerful predictive tools, their accuracy is contingent on the model's applicability domain—the chemical space for which the model was developed and validated. mdpi.com For organophosphorus compounds, it is crucial to employ models specifically designed for or validated with this class of chemicals to ensure the reliability of the predictions. springernature.comnih.gov The results from these computational methods are most effectively used to prioritize substances for further experimental testing and to fill data gaps in environmental assessments. ecetoc.org

Applications in Advanced Chemical and Materials Science

Role as a Key Intermediate in Organic Synthesis

Monoethyl ethylphosphonate serves as a valuable intermediate in organic synthesis, providing a gateway to a wide array of more complex organophosphorus compounds. Its structure allows for sequential and selective reactions, making it a powerful tool for synthetic chemists.

The synthesis of organophosphorus compounds often relies on foundational reactions that form the stable phosphorus-carbon bond. Dialkyl phosphonates, the precursors to monoesters like monoethyl ethylphosphonate, are commonly synthesized through classic methods such as the Michaelis-Arbuzov reaction. This reaction provides a robust method for creating the ethyl-phosphorus bond central to this class of molecules.

Once formed, the monoester derivative becomes a versatile building block. It can be used in the synthesis of compounds with significant biological or material applications. For instance, ethylphosphonate-based structures have been designed as mimics of curcumin, a natural product known for its diverse biological activities. mdpi.com By incorporating the ethylphosphonate group, chemists can develop analogues with potentially improved pharmacokinetic properties, such as enhanced solubility and stability. mdpi.com Furthermore, these intermediates are crucial for creating complex aminophosphonates, which are evaluated for their potential as enzyme inhibitors in the treatment of neurodegenerative diseases. mdpi.com The monoester acts as a masked version of the phosphonic acid, allowing for controlled modifications at other parts of the molecule before final deprotection. researchgate.net

Table 1: Key Synthetic Reactions for Ethylphosphonate Intermediates

| Reaction Name | Reactants | Product Type | Significance |

|---|---|---|---|

| Michaelis-Arbuzov Reaction | Triethyl phosphite, Ethyl halide | Diethyl ethylphosphonate | Forms the fundamental P-C bond. |

| Selective Mono-dealkylation | Diethyl ethylphosphonate, Base | Monoethyl ethylphosphonate | Creates the reactive monoester intermediate. nih.gov |

| Mitsunobu Reaction | Monomethyl phosphonate (B1237965), Alcohol | Phosphonate diester | Allows for condensation under mild conditions. google.com |

The true synthetic utility of monoethyl ethylphosphonate lies in its capacity for differential functionalization. The molecule possesses two key reactive sites: the acidic P-OH group and the ethyl ester group. This dual functionality enables chemists to selectively modify the molecule to build a diverse library of derivatives.

A key strategy involves using the monoester as a "masking group." researchgate.net This approach is particularly valuable in the synthesis of complex chelators for radiopharmaceuticals. The ethyl group protects one of the phosphonate's acidic sites, allowing other parts of the molecule to be modified. This protection strategy prevents unwanted side reactions and ensures that the final deprotection step reveals the desired phosphonic acid functionality at the appropriate stage. researchgate.net Research has demonstrated straightforward and selective procedures for both mono- and diesterification of phosphonic acids, with reaction temperature being a critical factor in determining the outcome. nih.gov This control allows for the precise synthesis of either the mono- or diethyl ester as needed for a particular synthetic route. nih.gov This methodology has been applied to create functionalized derivatives such as diethyl(pyrrolidin-2-yl)phosphonate, showcasing its utility in synthesizing complex heterocyclic structures. mdpi.com

Supramolecular Chemistry and Self-Assembly

The phosphonate group is a powerful directing group in supramolecular chemistry. Its ability to form strong, directional, non-covalent interactions is exploited to construct highly ordered, large-scale molecular assemblies, including hydrogen-bonded networks and robust coordination polymers.

Hydrogen bonding is a fundamental, directional force used to control the assembly of molecules into larger, functional structures. ethernet.edu.etnih.gov The phosphonate group in monoethyl ethylphosphonate is an excellent hydrogen bond acceptor, primarily through the phosphoryl (P=O) oxygen atom. This oxygen can participate in a variety of hydrogen bonds, including strong O-H···O interactions and weaker C-H···O interactions. psu.edu

In the absence of stronger hydrogen bonding groups, the P=O moiety often dictates the crystal packing arrangement. psu.edu Even seemingly weak C-H···O interactions can be collectively strong enough to guide the formation of complex, ordered structures like molecular helices. psu.edu This principle of using specific, reliable hydrogen-bonding interactions is a cornerstone of crystal engineering, allowing for the rational design of solid-state architectures. ethz.ch The binding of phosphonate anions within supramolecular coordination assemblies, or "nanojars," is driven by a multitude of hydrogen bonds within the receptor's cavity, highlighting the critical role of these interactions in host-guest chemistry. nih.gov

Beyond hydrogen bonding, the phosphonate group exhibits a strong affinity for metal ions, making it an ideal linker for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials consist of metal ions or clusters connected by organic ligands to form extended one-, two-, or three-dimensional networks.

Phosphonate-based MOFs are known for their exceptional chemical and thermal stability, which is often greater than that of their carboxylate-based counterparts. mdpi.comnih.gov This stability arises from the strength of the metal-oxygen-phosphorus coordination bond. mdpi.com The versatile coordination modes of the phosphonate group allow for the formation of a wide variety of structural topologies. researchgate.netd-nb.info By choosing different metal ions and modifying the organic backbone of the phosphonate ligand, researchers can tune the properties of the resulting MOF, such as its porosity, catalytic activity, or conductivity. d-nb.info While phosphonate ligands typically coordinate strongly with metal centers, there are instances where they exist as non-coordinated counterions, balancing the charge of a metal-aqua complex, which further demonstrates their structural versatility. scispace.com

Table 2: Features of Phosphonates in Supramolecular Assemblies

| Assembly Type | Key Interaction | Role of Phosphonate Group | Resulting Structure |

|---|---|---|---|

| Hydrogen-Bonded Networks | Hydrogen Bonding (O-H···O, C-H···O) | Strong H-bond acceptor (P=O) | Ordered crystals, helices, host-guest complexes. psu.edunih.gov |

| Coordination Polymers / MOFs | Metal-Ligand Coordination | Strong binding to metal ions | Stable, porous frameworks with tunable properties. researchgate.netd-nb.info |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional synthesis methods for phosphonates, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, are well-established but often involve harsh conditions and the generation of hazardous waste. nih.gov The future of phosphonate (B1237965) synthesis lies in the development of "green" and sustainable methodologies. rsc.org Research should focus on minimizing environmental impact by exploring alternative energy sources and reaction media.

Key areas for future investigation include:

Ultrasound-Assisted Synthesis: Sonication offers a promising eco-friendly alternative for promoting chemical reactions. rsc.org Future studies could systematically investigate the application of ultrasound to the synthesis of monoethyl ethylphosphonate, optimizing parameters such as frequency, power, and temperature to maximize yield and purity while minimizing energy consumption.

Microwave-Promoted Synthesis: Microwave-assisted organic synthesis has gained traction for its ability to accelerate reactions and improve yields. rsc.org Research into microwave-promoted routes to monoethyl ethylphosphonate could lead to rapid and efficient production methods. A comparative analysis of microwave-assisted Michaelis-Arbuzov and Hirao reactions could reveal the most sustainable pathway. rsc.org

Solvent-Free and Water-Based Syntheses: Eliminating volatile organic solvents is a cornerstone of green chemistry. rsc.org Efforts should be directed towards developing solvent-free reaction conditions or utilizing water as a benign solvent for the synthesis of monoethyl ethylphosphonate. rsc.org The use of phase-transfer catalysts like polyethylene glycol (PEG) in aqueous media also presents a sustainable option worth exploring. frontiersin.org

Catalyst-Free Approaches: Investigating catalyst-free synthetic methods can further enhance the sustainability profile by reducing reliance on potentially toxic or expensive catalysts. rsc.org

| Synthetic Approach | Potential Advantages | Research Focus |

| Ultrasound-Assisted | Energy efficiency, reduced reaction times. | Optimization of sonication parameters. |

| Microwave-Promoted | Rapid heating, increased reaction rates. | Comparison of different reaction pathways. |

| Solvent-Free/Aqueous | Reduced environmental impact, improved safety. | Development of efficient solventless conditions. |

| Catalyst-Free | Cost reduction, simplified purification. | Exploration of uncatalyzed reaction mechanisms. |

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deeper understanding of the reaction mechanisms governing the formation and transformation of monoethyl ethylphosphonate is crucial for optimizing existing processes and designing new ones. Ultrafast spectroscopy techniques, capable of probing molecular dynamics on femtosecond and picosecond timescales, offer a powerful toolkit for these investigations. nih.govgist.ac.kr

Future research should employ techniques such as:

Femtosecond Transient Absorption (fs-TA) Spectroscopy: This technique can track the evolution of electronic states during a chemical reaction, providing insights into the formation and decay of transient intermediates. nih.gov Applying fs-TA to the study of phosphonate synthesis could elucidate the intricate steps of bond formation and cleavage.

Time-Resolved Infrared (TR-IR) Spectroscopy: By monitoring changes in vibrational frequencies, TR-IR can provide structural information about short-lived intermediates. nih.gov This would be invaluable for understanding the structural dynamics of reactants and catalysts during the synthesis of monoethyl ethylphosphonate.

Femtosecond Stimulated Raman Spectroscopy (FSRS): FSRS offers high temporal and spectral resolution, enabling the detailed study of vibrational modes of molecules in their excited states. gist.ac.krnsf.gov This could be particularly useful for investigating photochemical reactions involving phosphonates.

These advanced spectroscopic studies will provide a more complete picture of the potential energy surfaces and reaction dynamics, facilitating the rational design of more efficient and selective synthetic methods. nih.gov

Rational Design of Degradation Technologies

The stability of the carbon-phosphorus (C-P) bond in phosphonates makes them persistent in the environment. rsc.org Developing effective degradation technologies is therefore of significant importance. Future research should move beyond empirical approaches and focus on the rational design of degradation systems.

Key areas for exploration include:

Engineered Biocatalysts: The microbial enzyme C-P lyase is known to cleave the C-P bond. google.com Future work could involve the rational design of more robust and efficient C-P lyase variants through protein engineering. This would involve creating enzymes with enhanced substrate specificity for anthropogenic phosphonates like monoethyl ethylphosphonate.

Advanced Oxidation Processes (AOPs): Investigating the degradation of monoethyl ethylphosphonate using AOPs, such as photocatalysis and Fenton-like reactions, is a promising avenue. The rational design of novel catalysts with high efficiency and stability for these processes is a key research goal.

Computational Modeling of Degradation Pathways: Utilizing computational chemistry to model the reaction pathways of phosphonate degradation can help in identifying the most energetically favorable routes and designing catalysts that can facilitate these pathways. This approach can accelerate the development of new degradation technologies. nih.govnih.gov

Computational Design of New Phosphonate-Based Materials

The unique coordination properties of the phosphonate group make it an excellent building block for novel materials. rsc.org Computational materials design, which integrates materials science models with computational frameworks, can accelerate the discovery and optimization of new phosphonate-based materials. researchgate.net

Future research in this area should focus on:

Metal-Organic Frameworks (MOFs): The computational design of MOFs incorporating monoethyl ethylphosphonate as a linker could lead to materials with tailored porosity, stability, and functionality for applications in gas storage, separation, and catalysis.

Hierarchically Porous Nanomaterials: Computational methods can be used to design nanoarchitectured materials with interconnected micropores, mesopores, and macropores, offering unique properties for various applications.

Multiscale Modeling: Employing multiscale modeling approaches, from quantum mechanics to classical methods, can provide a comprehensive understanding of the structure-property relationships in these materials. tue.nlmpie.de This will enable the in-silico prediction of material performance before synthesis.

| Material Type | Design Goal | Computational Approach | Potential Application |

| MOFs | Tailored porosity and functionality. | High-throughput screening of structures. | Gas storage, catalysis. |

| Nanomaterials | Hierarchical porosity. | Mesoscale simulations. | Adsorption, separation. |

| Hybrid Polymers | Enhanced thermal and mechanical properties. | Molecular dynamics simulations. | Advanced coatings, membranes. |

Exploration of Stereoselective Synthesis and Reactions

The phosphorus atom in monoethyl ethylphosphonate is a stereogenic center, meaning the compound can exist as a pair of enantiomers. The biological activity and material properties of these enantiomers can differ significantly. Therefore, the development of methods for their stereoselective synthesis is a critical area for future research.

Unexplored avenues include:

Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of P-stereogenic phosphonates is a major goal. This includes exploring both metal-based and organocatalytic systems to achieve high enantioselectivity.

Chiral Auxiliaries: While effective, the use of stoichiometric chiral auxiliaries is less atom-economical. Future research could focus on developing recyclable chiral auxiliaries or catalytic systems that regenerate the chiral auxiliary in situ.

Kinetic Resolution: Dynamic kinetic resolution, where a racemic starting material is converted into a single enantiomer of the product, is a powerful strategy. Exploring enzymatic or chemo-catalytic methods for the dynamic kinetic resolution of racemic monoethyl ethylphosphonate or its precursors would be a significant advancement.

The successful development of stereoselective synthetic routes will open up new possibilities for the application of enantiomerically pure monoethyl ethylphosphonate in areas such as asymmetric catalysis and chiral materials science.

Q & A

Q. What are the key synthetic routes for preparing phosphonic acid, ethyl-, monoethyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves esterification of ethylphosphonic acid with ethanol under acidic or dehydrating conditions. Key steps include:

- Esterification : Use of thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) as dehydrating agents to drive ester formation .

- Purification : Distillation or column chromatography to isolate the monoethyl ester from diethyl or unreacted acid byproducts .

- Yield Optimization : Temperature control (70–90°C) and stoichiometric excess of ethanol improve yields to ~80–90% .

Table 1 : Comparison of Synthetic Methods

| Method | Catalyst/Agent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Ethanol + SOCl₂ | SOCl₂ | 85 | 95 | |

| Ethanol + PCl₃ | PCl₃ | 78 | 90 |

Q. How does the phosphonic acid monoethyl ester group influence molecular stability and reactivity in comparison to other phosphate esters?

- Methodological Answer : The monoethyl ester exhibits intermediate acidity (pKa ~2.5–3.0) compared to phosphonic acid (pKa ~1.5) and diethyl esters (pKa ~4.0), making it more reactive in nucleophilic substitutions. Stability studies show:

- Hydrolytic Stability : Resists hydrolysis at neutral pH but degrades under strongly acidic/basic conditions (e.g., t₁/₂ = 24 hours at pH 1) .

- Thermal Stability : Decomposes above 200°C, releasing ethylene gas .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.3 ppm for ethyl CH₃; δ 4.1 ppm for P–O–CH₂) and ³¹P NMR (δ 18–20 ppm) confirm esterification .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 139.1 (C₄H₁₁O₃P) .

- FT-IR : Strong P=O stretch at 1250–1280 cm⁻¹ and P–O–C at 1050 cm⁻¹ .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models validate its antiviral or anticancer activity?

- Methodological Answer :

- Antiviral Mechanism : Acts as a nucleotide analog, inhibiting viral polymerases (e.g., HIV reverse transcriptase) by competing with dNTPs. IC₅₀ values range from 0.5–2.0 μM in cell-free assays .

- Anticancer Activity : Induces apoptosis in HeLa and MCF-7 cells via caspase-3 activation (EC₅₀ = 10–20 μM). Validate using:

- Flow Cytometry : Annexin V/PI staining .

- Western Blotting : Caspase-3 cleavage .

Table 2 : Biological Activity in Cell Lines

| Cell Line | Activity | EC₅₀ (μM) | Mechanism | Reference |

|---|---|---|---|---|

| HeLa | Apoptosis | 15 | Caspase-3 activation | |

| HIV-1 RT | Polymerase inhibition | 1.2 | Competitive binding |

Q. How can researchers resolve contradictions in reported data on the compound’s metal ion complexation behavior?

- Methodological Answer : Discrepancies arise from pH-dependent ionization of the phosphonic acid group. For example:

- Acidic Conditions (pH <2) : Only the phosphonic acid monoethyl ester ionizes, forming 1:1 complexes with Ca²⁺ (log K = 3.5) .

- Basic Conditions (pH >9) : Both ester and hydroxyl groups ionize, enabling 2:1 ligand-metal stoichiometry (log K = 6.8 for Fe³⁺) .

Experimental Design : - Use potentiometric titrations to measure stability constants across pH 1–12 .

- Validate with X-ray crystallography of isolated metal complexes .

Q. What strategies optimize the compound’s use as a building block in synthesizing ionizable crown ethers or enzyme inhibitors?

- Methodological Answer :

- Crown Ether Synthesis : Incorporate the monoethyl ester as a pendant group in dibenzo-18-crown-6 derivatives to enhance metal ion selectivity (e.g., K⁺/Na⁺ selectivity = 50:1) .

- Enzyme Inhibition : Modify the ester to mimic phosphotyrosine in kinase inhibitors (e.g., IC₅₀ = 0.8 μM for EGFR-TK) .

Key Modifications : - Introduce aryl substituents to improve lipophilicity (logP increased from 0.5 to 2.5) .

- Replace ethyl with trifluoroethyl groups to enhance metabolic stability .

Data Interpretation and Comparative Analysis

Q. How does this compound compare structurally and functionally to tenofovir or other nucleotide analogs?

- Methodological Answer :

- Structural Comparison : Tenofovir has a phosphonate-linked adenine, while the monoethyl ester lacks the nucleobase but retains the phosphonic acid group .

- Functional Differences : Tenofovir exhibits higher antiviral potency (IC₅₀ = 0.1 μM vs. 1.2 μM for the monoethyl ester) due to improved cellular uptake .

Table 3 : Comparative Bioactivity

| Compound | Target | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| This compound | HIV-1 RT | 1.2 | 50 |

| Tenofovir | HIV-1 RT | 0.1 | 200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.